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Compound Name:
2-[(2-Aminophenyl)thio]benzoic

acid hydrochloride

Cat. No.: B054179 Get Quote

An in-depth technical guide for researchers, scientists, and drug development professionals on

the biological activities of 2-[(2-Aminophenyl)thio]benzoic acid derivatives.

Introduction
2-[(2-Aminophenyl)thio]benzoic acid is a key organic compound characterized by a molecular

formula of C₁₃H₁₁NO₂S.[1][2] Its structure features two aromatic rings linked by a thioether

bridge, with an amine group on one ring and a carboxylic acid group on the other.[1] This

unique architecture, possessing multiple reactive sites (amino, carboxylic acid, and thioether

groups), establishes it as a versatile scaffold and a crucial intermediate in the synthesis of

various heterocyclic systems, most notably phenothiazines.[1][3] While the parent compound is

primarily valued as a synthetic precursor, its derivatives have been the subject of extensive

research, revealing a broad spectrum of significant biological activities. These activities range

from anticancer and antimicrobial to anti-inflammatory effects, making this class of compounds

highly promising for therapeutic applications.[3][4] This guide provides a comprehensive

overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives.

Synthesis of the Core Scaffold
The synthesis of the 2-[(2-Aminophenyl)thio]benzoic acid core is a well-established, two-step

process. It begins with a nucleophilic aromatic substitution reaction, followed by the reduction

of a nitro group to a primary amine.[1][3]
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Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid The process involves the reaction of

2,2'-dithiosalicylic acid with 1-chloro-2-nitrobenzene. This reaction is conducted in a basic

aqueous solution, where the base facilitates the cleavage of the disulfide bond in 2,2'-

dithiosalicylic acid to form a thiolate nucleophile. This nucleophile then displaces the chloride

ion from the activated aromatic ring of 1-chloro-2-nitrobenzene.[1][3]

Step 2: Reduction to 2-((2-Aminophenyl)thio)benzoic acid The intermediate, 2-((2-

Nitrophenyl)thio)benzoic acid, is then reduced. A common method employs iron powder in an

acidic medium to selectively reduce the nitro group to a primary amine, yielding the final

scaffold.[1]
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Caption: General workflow for the synthesis of the core scaffold.
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Biological Activities and Mechanisms of Action
Derivatives of 2-[(2-Aminophenyl)thio]benzoic acid have demonstrated a wide array of

pharmacological effects. The following sections detail their primary biological activities.

Anticancer Activity
Phenothiazine derivatives, which are synthesized from the 2-[(2-Aminophenyl)thio]benzoic acid

scaffold, have shown significant anticancer properties.[3] Their mechanism of action is often

multifaceted, involving the induction of apoptosis and the inhibition of crucial cellular processes

in cancer cells.[3] Some cinnamoyl anthranilate derivatives have also been investigated as

antiproliferative agents that act by disrupting tubulin polymerization.[4]
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Caption: Simplified signaling pathways for anticancer activity.
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Table 1: Anticancer Activity of Selected Derivatives

Derivative
Class

Compound ID
Cancer Cell
Line

IC₅₀ (µM) Reference

Phenothiazine-
based
chalcones

4b
HepG-2
(Hepatocellula
r carcinoma)

7.14 [1]

Phenothiazine-

based chalcones
4k

HepG-2

(Hepatocellular

carcinoma)

7.61 [1]

Phenothiazine-

based chalcones
4k

MCF-7 (Breast

cancer)
12.0 [1]

Phenothiazine-

based chalcones
4b

MCF-7 (Breast

cancer)
13.8 [1]

Trifluoperazine -
PC-3 (Prostatic

cancer)
6.67 [3]

2-

Aminobenzothiaz

ole

13 HCT116 (Colon) 6.43 [5]

2-

Aminobenzothiaz

ole

13 A549 (Lung) 9.62 [5]

2-

Aminobenzothiaz

ole

13
A375

(Melanoma)
8.07 [5]

| 2-Aminobenzothiazole-TZD | 20 | HepG2, HCT-116, MCF-7 | 9.99, 7.44, 8.27 |[5] |

Antimicrobial Activity
Derivatives have also been explored for their potential against various microbial pathogens.[3]

Studies have evaluated their efficacy against both Gram-positive and Gram-negative bacteria,

as well as fungal strains.[6] For instance, certain 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid
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derivatives have been assessed for antibacterial activity.[1][3] Similarly, Schiff bases and esters

of p-aminobenzoic acid have been synthesized and evaluated, with some compounds showing

promising results.[6] Green-synthesized 2-aminobenzoic acid derivatives have shown potential

as antifungal agents against Candida albicans, including biofilm inhibition.[7]

Table 2: Antimicrobial Activity of Selected Derivatives

Derivative
Class

Compound ID Microorganism MIC (µM/ml) Reference

PABA Schiff
Base

2 S. aureus 1.82 [6]

PABA Schiff

Base
11 B. subtilis 2.11 [6]

2-Aminobenzoic

acid
1 & 2

C. albicans

(planktonic)
70 µg/mL [7]

2-(Phenylthio)

benzoylarylhydra

zone

4g
M. tuberculosis

H₃₇Rv
IC₉₀: 2.96 µg/mL [8]

2-(Phenylthio)

benzoylarylhydra

zone

4f
M. tuberculosis

H₃₇Rv
IC₉₀: 7.57 µg/mL [8]

| 2-amino-N-phenylbenzamides | 5-chloro derivative | M. tuberculosis | - |[9] |

Anti-inflammatory Activity
The structural similarity of the core scaffold to known anti-inflammatory agents has prompted

investigations into this therapeutic area.[1] Related 2-substituted-3-phenylpropionic acid

derivatives have been proposed for treating inflammatory bowel diseases.[1] Studies on 2-

aminobenzothiazole derivatives have shown significant anti-inflammatory effects in

carrageenan-induced paw edema models in rats.[10] The mechanism for some derivatives

involves the activation of the NRF2/HO-1 pathway, which modulates inflammation and leads to

a reduction in nitric oxide (NO) production.[11]
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Table 3: Anti-inflammatory Activity of Selected Derivatives

Derivative
Class

Assay Model Dose
% Inhibition of
Edema

Reference

2-
Aminobenzoth
iazole

Carrageenan-
induced paw
edema

100mg/kg
Significant (P
< 0.05–0.001)

[10]

Tetrahydrobenzo[

b]thiophene

(THBT)

LPS-induced NO

production in

RAW 264.7 cells

50 µM
87.07%

(Compound 3a)
[11]

| Tetrahydrobenzo[b]thiophene (THBT) | LPS-induced NO production in RAW 264.7 cells | 50

µM | 80.39% (Compound 3b) |[11] |

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below

are protocols for key assays used to evaluate the biological activities of these derivatives.

Anticancer: MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxic properties of compounds on cancer cell

lines.

Cell Culture: Cancer cell lines (e.g., BxPC-3, HT-29) are cultured in appropriate media and

conditions.

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere

overnight.

Treatment: The cells are treated with the test compounds at a range of concentrations (e.g.,

5–400 µM) for a specified duration (e.g., 24 or 72 hours).[12]

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution is added to each well.
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Incubation: The plates are incubated to allow viable cells to metabolize the MTT into

formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g.,

DMSO).

Measurement: The absorbance of the solution is measured using a microplate reader at a

specific wavelength. The absorbance is proportional to the number of viable cells.

Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%,

is calculated from the dose-response curve.
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Caption: Experimental workflow for the MTT cytotoxicity assay.
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Antimicrobial: Tube Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Preparation: Dilutions of the test compounds and a standard antibiotic are prepared in a

suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).

[6]

Inoculation: Each tube is inoculated with a standardized suspension of the target

microorganism (e.g., S. aureus, E. coli).

Incubation: The tubes are incubated under appropriate conditions (temperature and time) to

allow microbial growth.

Observation: Following incubation, the tubes are visually inspected for turbidity. The absence

of turbidity indicates inhibition of microbial growth.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Anti-inflammatory: Carrageenan-Induced Paw Edema in
Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of

compounds.

Animal Grouping: Rats are divided into control, standard (e.g., Diclofenac sodium), and test

groups.

Compound Administration: The test compounds are administered to the animals, typically

intraperitoneally (i.p.) or orally, at specific doses (e.g., 100 mg/kg).[10]

Induction of Edema: After a set period, a sub-plantar injection of carrageenan solution is

administered into the right hind paw of each rat to induce localized inflammation and edema.

Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 30,

60, 90, 120, 150, and 180 minutes) after the carrageenan injection using a plethysmometer.
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[10]

Analysis: The percentage of inhibition of edema is calculated for the treated groups by

comparing their paw volume increase to that of the control group.

Conclusion
The 2-[(2-aminophenyl)thio]benzoic acid scaffold is a highly valuable precursor in medicinal

chemistry, giving rise to derivatives with a remarkable range of biological activities.[1][3]

Phenothiazines and other related heterocyclic systems have demonstrated potent anticancer

effects, while other derivatives have shown significant promise as antimicrobial and anti-

inflammatory agents. The multifaceted mechanisms of action, including apoptosis induction,

tubulin polymerization inhibition, and modulation of inflammatory pathways, underscore the

therapeutic potential of this chemical class. Further research focusing on structure-activity

relationship (SAR) studies and the optimization of lead compounds holds the promise for the

development of novel and effective therapeutic agents to combat a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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